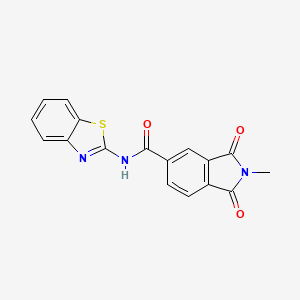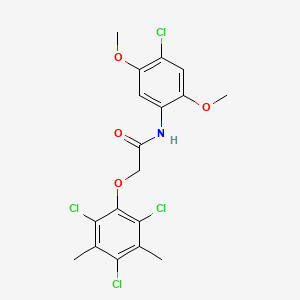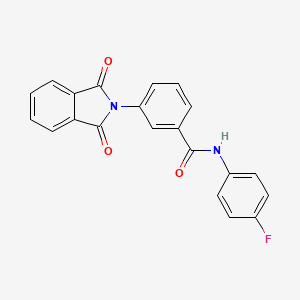
2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
説明
2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide, also known as 25I-NBOH, is a synthetic compound that belongs to the class of phenethylamine hallucinogens. It is a potent agonist of the 5-HT2A receptor and has been widely studied for its potential therapeutic applications in the treatment of various mental health disorders.
作用機序
2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide acts as a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding to this receptor, 2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide induces a cascade of intracellular signaling events that ultimately lead to changes in neuronal activity and neurotransmitter release. This mechanism of action is similar to that of other hallucinogens such as LSD and psilocybin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide are complex and multifaceted. It has been shown to induce a wide range of perceptual, cognitive, and emotional effects in humans, including altered visual perception, synesthesia, ego dissolution, and mystical experiences. These effects are thought to be mediated by changes in the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate.
実験室実験の利点と制限
One of the main advantages of using 2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the main limitations of using 2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is its potential for abuse and toxicity. It is important for researchers to exercise caution when handling this compound and to follow strict safety protocols to minimize the risk of adverse effects.
将来の方向性
There are many potential future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the elucidation of the molecular mechanisms underlying its effects on the brain and behavior. This could lead to the development of new drugs that target the 5-HT2A receptor and other related pathways. Overall, 2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a promising compound that has the potential to advance our understanding of the brain and its role in mental health and disease.
科学的研究の応用
2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By modulating the activity of this receptor, 2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide may be able to alleviate symptoms of these disorders and improve overall mental health.
特性
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)16-11-22(18-7-5-4-6-15(16)18)12-20(24)21-17-10-14(25-2)8-9-19(17)26-3/h4-11H,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFFLXGYVORPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-chloro-N-{[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3604401.png)

![N~2~-(4-bromo-3-methylphenyl)-N~1~-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3604412.png)


![4-bromo-N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide](/img/structure/B3604433.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3604443.png)


![4-[1-cyano-2-(3-iodo-4,5-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B3604456.png)
![methyl 3-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3604460.png)
![4-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B3604463.png)
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3604469.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,4,5-triethoxybenzamide](/img/structure/B3604473.png)